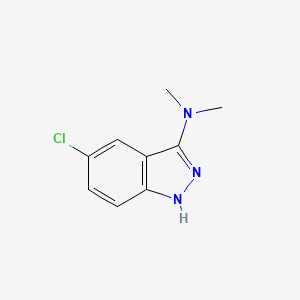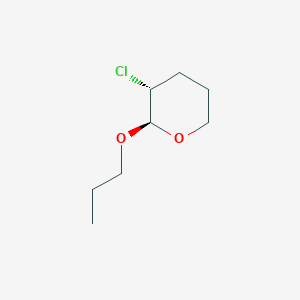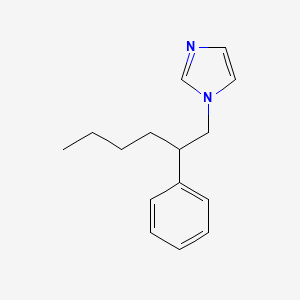
Lithium, (1-methoxy-1,2-propadienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, (1-methoxy-1,2-propadienyl)- typically involves the reaction of propargyl alcohol with methanol in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate allene, which is then methylated to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous methanol
Catalyst: Sodium hydride or another strong base
Industrial Production Methods
Industrial production of Lithium, (1-methoxy-1,2-propadienyl)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Lithium, (1-methoxy-1,2-propadienyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form saturated ethers.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated ethers.
Substitution: Formation of various substituted propadienes.
科学的研究の応用
Lithium, (1-methoxy-1,2-propadienyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Lithium, (1-methoxy-1,2-propadienyl)- involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can participate in cycloaddition reactions, forming cyclic compounds. The pathways involved include:
Nucleophilic Addition: The methoxy group can donate electrons, facilitating nucleophilic addition reactions.
Electrophilic Substitution: The compound can act as an electrophile, undergoing substitution reactions with nucleophiles.
類似化合物との比較
Lithium, (1-methoxy-1,2-propadienyl)- can be compared with other similar compounds such as:
1-Methoxy-1-propene: Similar structure but different reactivity due to the presence of a double bond instead of an allene.
1-Methoxy-2-propene: Another similar compound with different substitution patterns.
1-Methoxy-3-butene: A longer carbon chain with similar functional groups.
Uniqueness
The uniqueness of Lithium, (1-methoxy-1,2-propadienyl)- lies in its allene structure, which imparts distinct reactivity and stability compared to other methoxy-substituted alkenes. This makes it a valuable compound for various synthetic and industrial applications.
特性
CAS番号 |
61186-66-1 |
|---|---|
分子式 |
C4H5LiO |
分子量 |
76.0 g/mol |
IUPAC名 |
lithium;1-methoxypropa-1,2-diene |
InChI |
InChI=1S/C4H5O.Li/c1-3-4-5-2;/h1H2,2H3;/q-1;+1 |
InChIキー |
SJBAHIGWTXRKKC-UHFFFAOYSA-N |
正規SMILES |
[Li+].CO[C-]=C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Butanoic acid, 4-[3-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14585116.png)

![5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo-](/img/structure/B14585122.png)
![Tributyl[2-(2-methyloxiran-2-YL)ethoxy]stannane](/img/structure/B14585124.png)


![3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14585139.png)
![1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran](/img/structure/B14585140.png)


![1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one](/img/structure/B14585151.png)

![Morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14585188.png)
